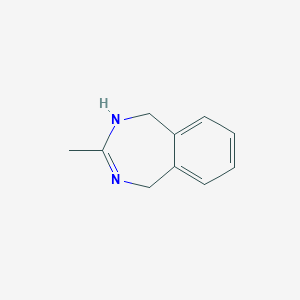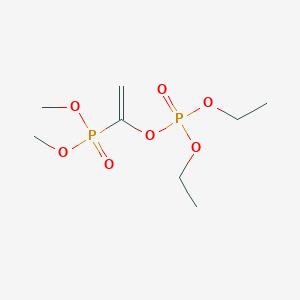
Dimercaprol, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimercaprol, (R)- is an organic compound characterized by the presence of two sulfanyl groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimercaprol, (R)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as (2R)-2,3-dihydroxypropan-1-ol.
Thiol Addition: The hydroxyl groups are converted to sulfanyl groups through a thiol addition reaction. This can be achieved using reagents like thiourea or hydrogen sulfide under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Dimercaprol, (R)- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions: Dimercaprol, (R)- undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl groups can participate in substitution reactions with halogens or other electrophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur species.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Dimercaprol, (R)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, such as antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Dimercaprol, (R)- involves its interaction with molecular targets such as enzymes and proteins. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
(2S)-2,3-bis(sulfanyl)propan-1-ol: The enantiomer of Dimercaprol, (R)- with similar chemical properties but different biological activities.
2,3-dimercaptopropanol: A related compound with two sulfanyl groups but lacking the chiral center.
2,3-bis(sulfanyl)butan-1-ol: A similar compound with an additional carbon atom in the backbone.
Uniqueness: Dimercaprol, (R)- is unique due to its specific chiral configuration, which can influence its interactions with biological molecules and its overall reactivity. This makes it a valuable compound for studying stereochemistry and chiral effects in chemical and biological systems.
特性
CAS番号 |
16495-08-2 |
|---|---|
分子式 |
C3H8OS2 |
分子量 |
124.23 g/mol |
IUPAC名 |
(2R)-2,3-bis(sulfanyl)propan-1-ol |
InChI |
InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m1/s1 |
InChIキー |
WQABCVAJNWAXTE-GSVOUGTGSA-N |
SMILES |
C(C(CS)S)O |
異性体SMILES |
C([C@H](CS)S)O |
正規SMILES |
C(C(CS)S)O |
同義語 |
1-Propanol, 2,3-dimercapto-, (R)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)



![2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol](/img/structure/B93096.png)


![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol](/img/structure/B93101.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)




